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Compound of Interest

Compound Name: 1-Hydroxymethyl-3-cyclopentene

Cat. No.: B1301006

An In-depth Technical Guide to 1-
Hydroxymethyl-3-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-Hydroxymethyl-3-cyclopentene (CAS No. 25125-21-7), a pivotal building
block in synthetic organic chemistry, particularly in the development of carbocyclic nucleoside
analogues with significant therapeutic potential.

Chemical Identity and Physical Properties

1-Hydroxymethyl-3-cyclopentene, also known as (Cyclopent-3-en-1-yl)methanol, is a cyclic
organic compound featuring a five-membered ring with a double bond and a hydroxymethyl
substituent. Its unique structural arrangement of a primary alcohol and a reactive alkene within
a cyclopentene framework makes it a versatile intermediate for a wide range of chemical
transformations.

Table 1: Physical and Chemical Properties of 1-Hydroxymethyl-3-cyclopentene
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Property Value Source(s)
Molecular Formula CeH100 [1112]
Molecular Weight 98.14 g/mol [1][2]
Appearance Colorless to light yellow liquid [3]

Boiling Point 105-108 °C at 760 mmHg

Density 0.975 £ 0.06 g/cm3 (Predicted) [3]

Flash Point 49.9 +15.0°C

Refractive Index 1.486 [4]

Storage Temperature Room temperature or 2-8°C [2][3]
Purity >98% [2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-

Hydroxymethyl-3-cyclopentene. Below are the key spectral data and their interpretations.

'H NMR Spectroscopy

The *H NMR spectrum provides detailed information about the proton environment in the

molecule.

Table 2: *H NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene in CDCIs
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)

Olefinic protons (-

5.69 s 2H
CH=CH-)

Methylene protons of
3.57-3.58 d, J=5.14 Hz 2H the hydroxymethyl
group (-CH20H)

2.49-2.53 dd 2H Allylic protons

2.12-2.16 tttt 1H Aliphatic proton

(variable) brs 1H Hydroxyl proton (-OH)
Source:[3]

Interpretation: The singlet at 5.69 ppm is characteristic of the two equivalent olefinic protons in
the symmetrical cyclopentene ring. The doublet at 3.57-3.58 ppm corresponds to the two
protons of the hydroxymethyl group, coupled to the adjacent methine proton. The complex
multiplets in the aliphatic region arise from the other protons on the cyclopentene ring. The
broad singlet for the hydroxyl proton is typical and its chemical shift can vary with concentration

and temperature.

13C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted 3C NMR Spectral Data of 1-Hydroxymethyl-3-cyclopentene
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Chemical Shift (6, ppm) Assighment

~130 Olefinic carbons (-CH=CH-)

65 Methylene carbon of the hydroxymethyl group (-
CH:20H)

~40 Allylic carbons

~30 Aliphatic carbon

(Note: Actual experimental data for the 3C NMR spectrum is not readily available in the
searched literature; these are predicted values based on the structure.)

Interpretation: The downfield signals around 130 ppm are characteristic of the sp2-hybridized
olefinic carbons. The signal around 65 ppm is typical for a carbon attached to an oxygen atom
in a primary alcohol. The remaining upfield signals correspond to the sp3-hybridized carbons of
the cyclopentene ring.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for 1-Hydroxymethyl-3-cyclopentene

Wavenumber (cm~12) Intensity Assignment

~3350 Broad O-H stretch (alcohol)

~3050 Medium =C-H stretch (alkene)
~2930, ~2850 Strong C-H stretch (alkane)

~1650 Medium C=C stretch (alkene)

~1050 Strong C-O stretch (primary alcohol)

(Note: This is a representative interpretation based on the functional groups present. An
experimental spectrum should be consulted for precise peak positions and intensities.)
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Interpretation: The broad absorption around 3350 cm~1 is a clear indication of the hydroxyl
group. The peaks just above 3000 cm~* are characteristic of the C-H stretches of the alkene,
while those just below 3000 cm~t are from the alkane C-H stretches. The C=C double bond
stretch appears around 1650 cm~*. The strong band around 1050 cm~1 is indicative of the C-O
stretching of the primary alcohol.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Expected Fragmentation Pattern:

Molecular lon (M+): A peak at m/z = 98 corresponding to the molecular weight of the
compound.

e Loss of H20: A peak at m/z = 80 ([M-18]*) due to the loss of a water molecule from the
alcohol.

e Loss of CH20H: A peak at m/z = 67 ([M-31]*) due to the cleavage of the hydroxymethyl
group.

o Retro-Diels-Alder reaction: Fragmentation of the cyclopentene ring can also occur.

Chemical Reactivity and Synthesis

1-Hydroxymethyl-3-cyclopentene possesses two primary reactive sites: the hydroxyl group
and the carbon-carbon double bond. This dual functionality allows for a variety of chemical
transformations.

Synthesis

A common method for the synthesis of 1-Hydroxymethyl-3-cyclopentene is the reduction of
3-cyclopentene-1-carboxylic acid or its esters.
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Synthesis of 1-Hydroxymethyl-3-cyclopentene

Forms alcohol

Reduction

LiAlHa in THF 1-Hydroxymethyl-3-cyclopentene

(S-Cyclopentene-l-carboxylic Acid

uenching Aqueous Work-up
(e.g., NaOH solution)

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-Hydroxymethyl-3-cyclopentene.

Reactions of the Hydroxyl Group

« Esterification: The primary alcohol can be readily esterified with carboxylic acids or their
derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a base.

o Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents
like pyridinium chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents
like potassium permanganate (KMnQOa) or chromic acid.

» Protection: The hydroxyl group can be protected with various protecting groups (e.g., silyl
ethers, benzyl ethers) to allow for selective reactions at the double bond.

Reactions of the Double Bond

o Epoxidation: The double bond can be epoxidized using peroxy acids like m-
chloroperoxybenzoic acid (m-CPBA) to form an epoxide. The stereoselectivity of this reaction
can be influenced by the presence of the hydroxymethyl group.

o Hydroboration-Oxidation: This two-step reaction sequence can be used to introduce a
hydroxyl group at the less substituted carbon of the double bond in an anti-Markovnikov
fashion, leading to a cyclopentane-1,3-diol derivative.

» Halogenation: The double bond can react with halogens (e.g., Brz, Cl2) to form dihalo-
substituted cyclopentanes.
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e Hydrogenation: The double bond can be reduced to a single bond by catalytic

hydrogenation, yielding 1-hydroxymethylcyclopentane.

Key Reactions of 1-Hydroxymethyl-3-cyclopentene

1-Hydroxymethyl-3-cyclopentene
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Caption: Reactivity map of 1-Hydroxymethyl-3-cyclopentene.

Applications in Drug Development

1-Hydroxymethyl-3-cyclopentene is a crucial chiral building block for the synthesis of

carbocyclic nucleoside analogues. These compounds are structurally similar to natural

nucleosides but have the furanose ring's oxygen atom replaced by a methylene group, which

imparts greater metabolic stability.

Notable antiviral drugs synthesized from intermediates derived from 1-Hydroxymethyl-3-

cyclopentene include:

e Carbovir: A potent inhibitor of HIV reverse transcriptase.
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o Abacavir: A widely used anti-HIV medication.

The synthesis of these drugs often involves stereoselective functionalization of the
cyclopentene ring, where 1-Hydroxymethyl-3-cyclopentene serves as a key starting material
to establish the desired stereochemistry.

Role in Carbocyclic Nucleoside Synthesis

1-Hydroxymethyl-3-cyclopentene

Stereoselective
unctionalization

(Chiral Intermediates)

(Coupling with Nucleobase)

Carbocyclic Nucleoside Analogues

(e.g., Carbovir, Abacavir)

Click to download full resolution via product page

Caption: Synthetic pathway to carbocyclic nucleosides.

Experimental Protocols
Synthesis of 1-Hydroxymethyl-3-cyclopentene from 3-
Cyclopentene-1-carboxylic Acid[4]

Materials:

¢ 3-Cyclopentene-1-carboxylic acid
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Lithium aluminum hydride (LiAlHa4)

Anhydrous tetrahydrofuran (THF)

1 M Sodium hydroxide (NaOH) solution

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

e Suspend LiAlHa4 (3 equivalents) in anhydrous THF in a round-bottom flask under an inert
atmosphere and cool to -78 °C.

» Slowly add a solution of 3-cyclopentene-1-carboxylic acid (1 equivalent) in anhydrous THF to
the LiAlH4 suspension over 1 hour.

e Stir the reaction mixture at -78 °C for 6 hours.

e Quench the reaction by the slow addition of 1 M NaOH solution.

 Allow the mixture to warm to room temperature and stir for an additional 2 hours.

» Concentrate the reaction mixture under reduced pressure.

o Extract the residue with diethyl ether.

o Dry the combined organic layers over anhydrous MgSOea, filter, and concentrate under
reduced pressure to afford 1-Hydroxymethyl-3-cyclopentene.
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Synthesis Protocol Workflow
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Caption: Step-by-step synthesis workflow.
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General Protocol for *H NMR Analysis

Materials:

1-Hydroxymethyl-3-cyclopentene sample

Deuterated chloroform (CDCls)

Tetramethylsilane (TMS) as an internal standard

NMR tube

Procedure:

Dissolve approximately 5-10 mg of the sample in about 0.6 mL of CDClIs containing TMS in
an NMR tube.

Acquire the *H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

Process the spectrum, including Fourier transformation, phase correction, and baseline
correction.

Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Safety and Handling

1-Hydroxymethyl-3-cyclopentene is a chemical that should be handled with appropriate
safety precautions in a laboratory setting.

Hazard Identification:

o Harmful if swallowed.[1]

e May cause skin and eye irritation.
» Flammable liquid and vapor.

Handling and Storage:
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» Handle in a well-ventilated area, preferably in a fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and
a lab coat.

» Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat,
sparks, and open flames.

e Ground and bond containers when transferring material.
Disposal:

» Dispose of in accordance with local, state, and federal regulations. It is typically considered a
hazardous waste.

This guide provides a detailed overview of the key physical and chemical properties of 1-
Hydroxymethyl-3-cyclopentene, its synthesis, reactivity, and applications, particularly in the
field of drug development. The information presented is intended to be a valuable resource for
researchers and scientists working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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